molecular formula C39H24O6 B3177209 6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) CAS No. 1383916-83-3

6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)

Cat. No. B3177209
CAS RN: 1383916-83-3
M. Wt: 588.6 g/mol
InChI Key: VTROUXWDAQESAI-UHFFFAOYSA-N
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Description

“6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” is a chemical compound with the molecular formula C39H24O6 . It has a molecular weight of 588.60426 . This compound is used in the research of 3d-Carboxylic MOFs Linkers .


Molecular Structure Analysis

The molecular structure of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” consists of a benzene ring with three 2-naphthoic acid groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” are not fully detailed in the available resources .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

“6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit intriguing properties due to their porous structures, tunable pore sizes, and potential applications in gas storage, separation, and catalysis .

Hydrogen-Bonded Organic Frameworks (HOFs)

The compound can also be used to fabricate hydrogen-bonded organic frameworks (HOFs). These materials offer unique structural diversity and may find applications in areas such as drug delivery, sensing, and molecular recognition .

Photoluminescent Materials

Due to its aromatic core and naphthoic acid moieties, “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” exhibits photoluminescent properties. Researchers explore its potential as a luminescent probe, sensor, or component in optoelectronic devices .

Supramolecular Chemistry and Host-Guest Interactions

The tritopic nature of this compound allows it to engage in supramolecular interactions. Scientists investigate its ability to form host-guest complexes, molecular recognition, and self-assembly phenomena. Applications include drug delivery carriers and molecular switches .

Biomedical Applications

While research is ongoing, the compound’s unique structure and properties make it an interesting candidate for drug delivery systems, imaging agents, or therapeutic agents. Its potential lies in targeted drug release and disease-specific imaging .

Materials Science and Nanotechnology

Researchers explore the incorporation of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” into functional materials, such as luminescent coatings, sensors, and nanocomposites. Its rigid framework and π-conjugated system contribute to material stability and electronic properties .

Catalysis and Green Chemistry

The ligand’s carboxylic acid groups can coordinate with metal ions, leading to potential catalytic applications. Researchers investigate its role in green synthesis, oxidation reactions, and sustainable chemistry .

Organic Synthesis and Ligand Design

Beyond applications, the compound’s synthesis and ligand design principles are essential. Understanding its reactivity and coordination modes aids in designing novel ligands for various applications in coordination chemistry .

Safety and Hazards

The safety and hazards associated with “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” are not specified in the available resources .

Future Directions

The future directions of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” could involve its use in the synthesis of Metal-Organic Frameworks (MOFs) and other porous organic materials .

properties

IUPAC Name

6-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24O6/c40-37(41)31-10-7-22-13-28(4-1-25(22)16-31)34-19-35(29-5-2-26-17-32(38(42)43)11-8-23(26)14-29)21-36(20-34)30-6-3-27-18-33(39(44)45)12-9-24(27)15-30/h1-21H,(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTROUXWDAQESAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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